![molecular formula C20H21N5O6 B280596 oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280596.png)
oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate, also known as Compound A, is a pyrido[2,3-d]pyrimidine derivative. It has been studied for its potential use in scientific research applications due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. Additionally, this compound A has been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound A has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and may have potential therapeutic applications in the treatment of Alzheimer's disease. Additionally, this compound A has been shown to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A in lab experiments is its unique structure, which may lead to novel findings. Additionally, its potential use in the treatment of cancer and Alzheimer's disease makes it an attractive candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A. One direction is to further study its mechanism of action, which may lead to a better understanding of its potential therapeutic applications. Additionally, further research could be done to study its effects on other diseases and conditions. Finally, research could be done to develop more efficient synthesis methods for this compound A, which may make it more accessible for scientific research.
Synthesemethoden
The synthesis of oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A involves the reaction of 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid with oxolan-2-ylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain this compound A in its pure form.
Wissenschaftliche Forschungsanwendungen
Oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A has been studied for its potential use in scientific research applications. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Eigenschaften
Molekularformel |
C20H21N5O6 |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H21N5O6/c1-10-14(19(27)31-9-13-6-3-7-30-13)15(11-4-2-5-12(8-11)25(28)29)16-17(22-10)23-20(21)24-18(16)26/h2,4-5,8,13,15H,3,6-7,9H2,1H3,(H4,21,22,23,24,26) |
InChI-Schlüssel |
CFROSEDAMXYLOG-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(C2=C(N1)NC(=NC2=O)N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4CCCO4 |
SMILES |
CC1=C(C(C2=C(N1)NC(=NC2=O)N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4CCCO4 |
Kanonische SMILES |
CC1=C(C(C2=C(N1)NC(=NC2=O)N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4CCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



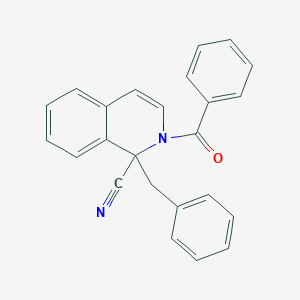
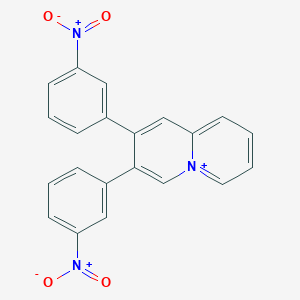
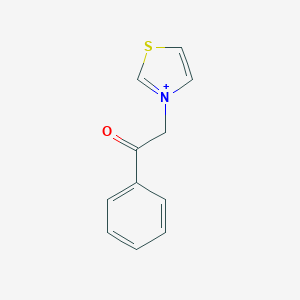
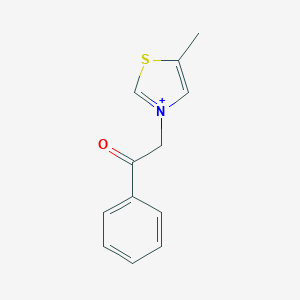

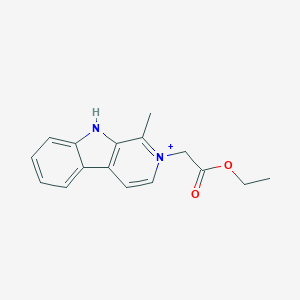


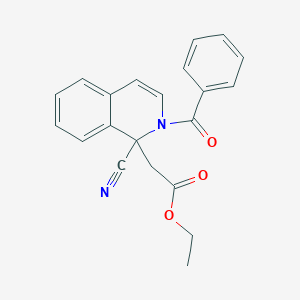
![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)
![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
